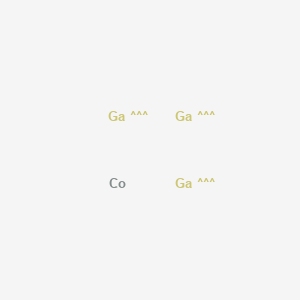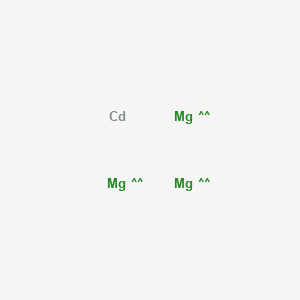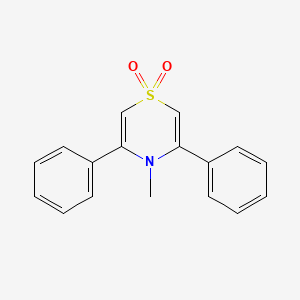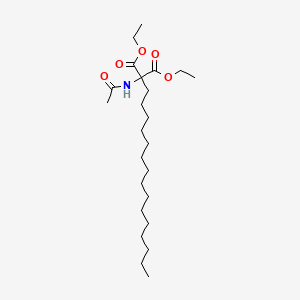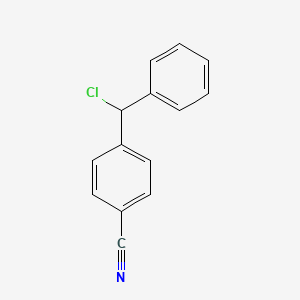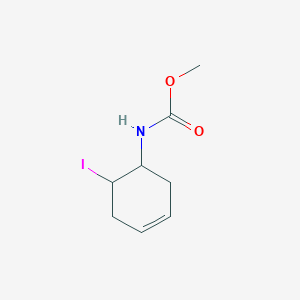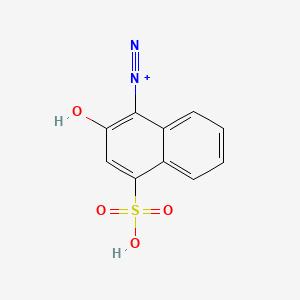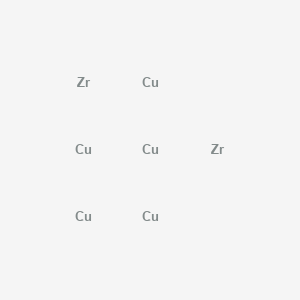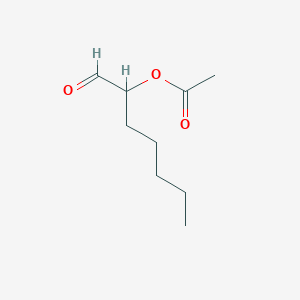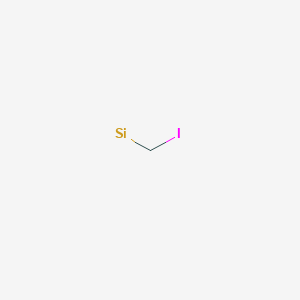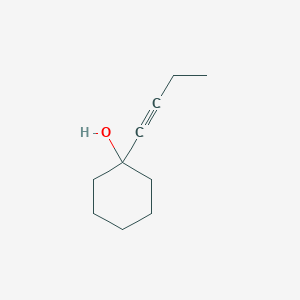
1-(But-1-yn-1-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-1-yn-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H16O It is a cyclohexanol derivative where the hydroxyl group is attached to a cyclohexane ring, and a butynyl group is attached to the same carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(But-1-yn-1-yl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with a butynyl Grignard reagent. The reaction typically proceeds as follows:
- Preparation of the Grignard reagent: But-1-yne is reacted with magnesium in anhydrous ether to form the butynyl Grignard reagent.
- Addition of the Grignard reagent to cyclohexanone: The butynyl Grignard reagent is then added to cyclohexanone under anhydrous conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(But-1-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: The major products include cyclohexanone or cyclohexanone derivatives.
Reduction: The major product is the corresponding alkane, 1-(But-1-yn-1-yl)cyclohexane.
Substitution: The major products depend on the substituent introduced, such as 1-(But-1-yn-1-yl)cyclohexyl chloride or bromide.
Applications De Recherche Scientifique
1-(But-1-yn-1-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(But-1-yn-1-yl)cyclohexan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the butynyl group can undergo reactions typical of alkynes. These interactions and reactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Prop-1-yn-1-yl)cyclohexan-1-ol: Similar structure but with a propynyl group instead of a butynyl group.
1-(But-2-yn-1-yl)cyclohexan-1-ol: Similar structure but with a but-2-ynyl group.
Cyclohexanol: Lacks the butynyl group, making it less reactive in certain types of reactions.
Uniqueness
1-(But-1-yn-1-yl)cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and a butynyl group on the same carbon atom
Propriétés
Numéro CAS |
15332-34-0 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-but-1-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-2-3-7-10(11)8-5-4-6-9-10/h11H,2,4-6,8-9H2,1H3 |
Clé InChI |
KVAPEYDPKIUKTE-UHFFFAOYSA-N |
SMILES canonique |
CCC#CC1(CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


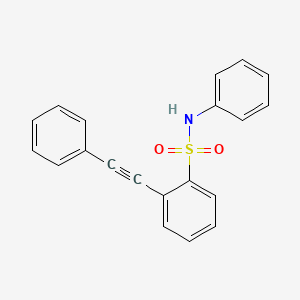
![4,7-Dioxaspiro[2.4]hept-1-ene](/img/structure/B14712278.png)
